![molecular formula C8H15NO2 B13169430 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclobutyl ring substituted with an aminomethyl group and a hydroxypropanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal typically involves multi-step organic reactions One common approach is the cyclization of suitable precursors followed by functional group modificationsThe hydroxypropanal moiety can be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation conditions.
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The hydroxypropanal moiety can undergo redox reactions, modulating cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(Aminomethyl)cyclobutyl]acetonitrile hydrochloride: Similar structure with a nitrile group instead of the hydroxypropanal moiety.
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride: Contains an acetic acid group instead of the hydroxypropanal moiety.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal is unique due to its combination of a cyclobutyl ring with both aminomethyl and hydroxypropanal functionalities. This dual functionality allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclobutyl]-2-hydroxypropanal |
InChI |
InChI=1S/C8H15NO2/c1-7(11,6-10)8(5-9)3-2-4-8/h6,11H,2-5,9H2,1H3 |
Clé InChI |
CDHBKJUWZIGLRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)(C1(CCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





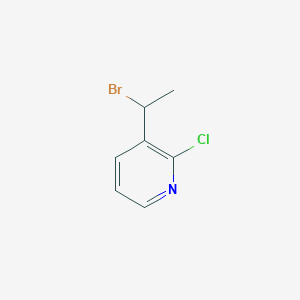
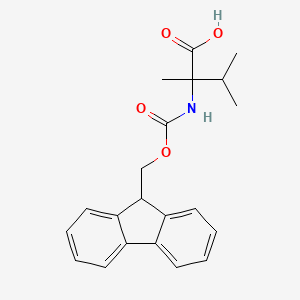
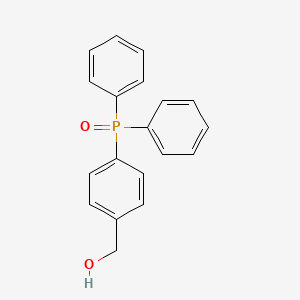

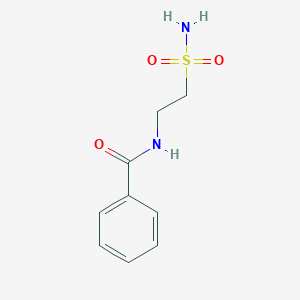


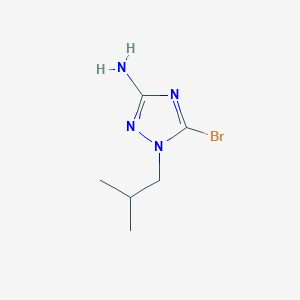
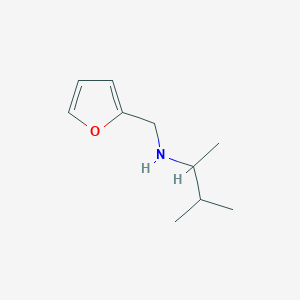
![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)

